molecular formula C15H12N2OS2 B2621458 2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one CAS No. 878696-28-7

2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one

Cat. No.: B2621458
CAS No.: 878696-28-7
M. Wt: 300.39
InChI Key: ULJWERMEPBXAEO-UHFFFAOYSA-N
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Description

2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one is a complex organic compound that features a thienopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one typically involves multi-step organic reactions. One common route includes the formation of the thienopyrimidine core followed by the introduction of the phenylethanone moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one stands out due to its unique combination of the thienopyrimidine core with a phenylethanone moiety.

Properties

IUPAC Name

2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-10-7-12-14(16-9-17-15(12)20-10)19-8-13(18)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJWERMEPBXAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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